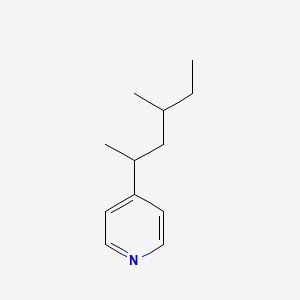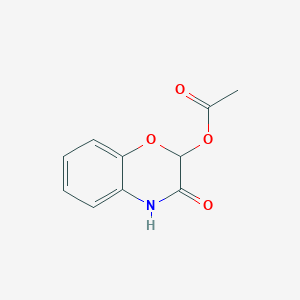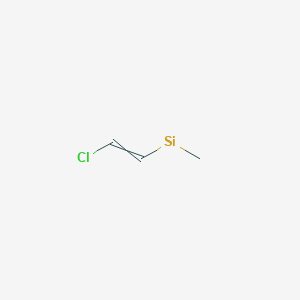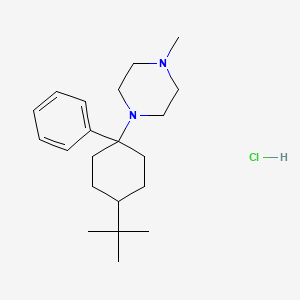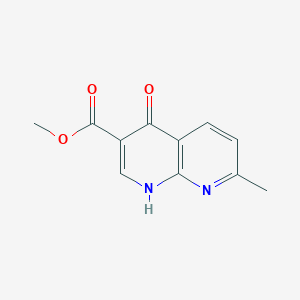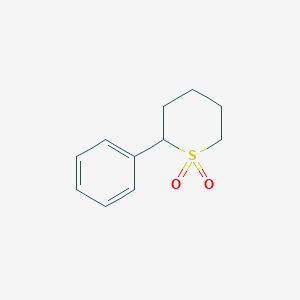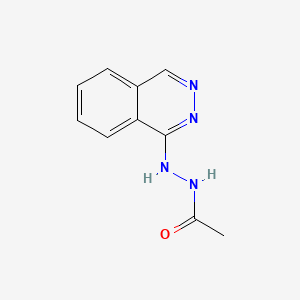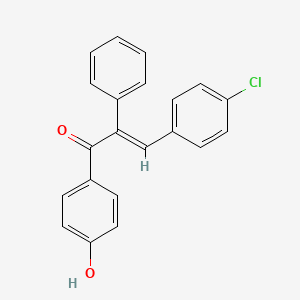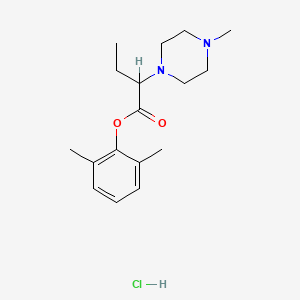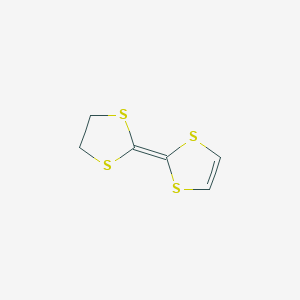
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- is a sulfur-containing heterocyclic compound It is characterized by the presence of two sulfur atoms in a five-membered ring structure, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- can be synthesized through several methods. One common approach involves the reaction of disodium alk-1-ene-1,1-dithiolates with 1,2-dichloroalkanes. This reaction typically occurs in a one-pot mode, providing a convenient and efficient synthesis route . Another method involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial Production Methods
Industrial production of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- often involves large-scale synthesis using similar methods as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. For example, the use of yttrium triflate as a catalyst has been shown to be highly effective in producing high yields of the desired product .
化学反応の分析
Types of Reactions
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms, which can participate in multiple bonding and electron transfer processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophiles like alkyl halides (R-X) and acyl chlorides (RCOCl) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions typically produce thiols or thioethers .
科学的研究の応用
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- involves its ability to participate in electron transfer processes. The sulfur atoms in the compound can form stable radicals, which can interact with various molecular targets. This interaction can lead to the formation of new chemical bonds or the disruption of existing ones, depending on the specific reaction conditions .
類似化合物との比較
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- can be compared with other sulfur-containing heterocycles, such as:
1,3-Dithianes: These compounds have a similar structure but differ in the number of sulfur atoms and their positioning within the ring.
1,3-Dithiolanes: These are closely related to 1,3-dithiole compounds but have different reactivity and stability profiles.
Dithiocarboxylates: These compounds share some chemical properties with 1,3-dithiole, 2-(1,3-dithiolan-2-ylidene)- but have distinct applications and reactivity patterns.
The uniqueness of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- lies in its specific electronic properties and the ability to form stable radicals, which makes it particularly useful in the synthesis of complex organic molecules and materials with unique electronic properties .
特性
CAS番号 |
23625-38-9 |
|---|---|
分子式 |
C6H6S4 |
分子量 |
206.4 g/mol |
IUPAC名 |
2-(1,3-dithiolan-2-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C6H6S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-2H,3-4H2 |
InChIキー |
SUFSWPWGXYZWOB-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=C2SC=CS2)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



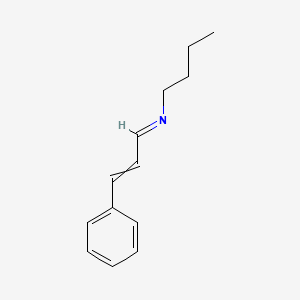
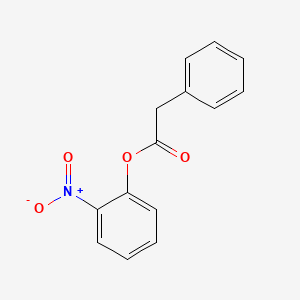
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

